N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrrolidinone ring and the various functional groups .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The nitro group could be reduced, the amide could be hydrolyzed, and the pyrrolidinone ring could undergo various transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methods for synthesizing and characterizing derivatives related to the core structure of the compound . One study detailed the synthesis and structural analysis of pyrrolidines, demonstrating their significance in pharmaceutical and industrial applications due to their biological effects. The study also explored a [3+2] cycloaddition reaction involving N-methyl azomethine ylide and nitroolefins, indicating a method for synthesizing novel pyrrolidine derivatives under mild conditions, which may include compounds similar to the one of interest (Żmigrodzka et al., 2022).
Potential Therapeutic Applications
While specific applications of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide itself were not directly found, research on structurally similar compounds provides insights into the broader utility of such molecules. For instance, various studies have investigated the anticonvulsant, antimycobacterial, and enzyme inhibitory properties of nitrobenzamide derivatives. These compounds have shown considerable in vitro activity against tuberculosis, suggesting potential for further development as therapeutic agents. The exploration of these properties hints at the potential biomedical relevance of similar compounds (Wang et al., 2019).
Electrophysiological Effects
Another aspect of research has focused on the electrophysiological effects of benzamide derivatives, such as their impact on cardiac ion channels. Although the direct study of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide was not found, related compounds have been examined for their potential antiarrhythmic properties by modulating potassium and calcium channels in cardiac tissues. These findings could provide a foundation for understanding how similar compounds might interact with ion channels and influence cardiac function (Bril et al., 1995).
Mechanism of Action
The mechanism of action of this compound would depend on its structure and the specific biological target. It could potentially interact with various proteins, enzymes, or receptors, altering their function.
Safety and Hazards
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-12-7-8-16(9-13(12)2)22-11-15(10-19(22)24)21-20(25)17-5-4-6-18(14(17)3)23(26)27/h4-9,15H,10-11H2,1-3H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQYTKBILOCNKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methyl-3-nitrobenzamide |
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